![molecular formula C15H20N2O B4440525 N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440525.png)
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme that breaks down GABA, an inhibitory neurotransmitter, in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, which has been shown to have potential therapeutic applications.
Scientific Research Applications
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, it has shown promise in the treatment of addiction, particularly cocaine and nicotine addiction. N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has also been investigated as a potential treatment for Angelman syndrome, a neurodevelopmental disorder.
Mechanism of Action
As previously mentioned, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide inhibits GABA-AT, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability. By increasing GABA levels, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has a calming effect on the brain, which may explain its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to increase GABA levels in the brain, which has a number of biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase inhibitory neurotransmission, and decrease glutamate release. Additionally, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to increase the threshold for seizures, reduce pain sensitivity, and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide is its specificity for GABA-AT. This allows researchers to study the effects of increasing GABA levels in the brain without affecting other neurotransmitters. Additionally, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has a long half-life, which allows for sustained increases in GABA levels. However, one limitation of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide is its poor solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are a number of potential future directions for research on N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is its potential for the treatment of addiction. N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce cocaine and nicotine self-administration in animal models, suggesting that it may be a promising treatment option for addiction. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide and its potential therapeutic applications. Finally, the development of more water-soluble forms of N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide could make it easier to administer in experiments and potentially in clinical settings.
Conclusion
N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide, or N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide, is a novel GABA-AT inhibitor that has shown promise for a number of therapeutic applications. Its ability to increase GABA levels in the brain has been shown to have anticonvulsant, analgesic, and anxiolytic effects, and it has also been investigated as a potential treatment for addiction and neurodevelopmental disorders. While there are limitations to its use in lab experiments, N-cyclopropyl-4-(1-pyrrolidinylmethyl)benzamide has the potential to be a valuable tool in the study of GABAergic neurotransmission and its role in various physiological and pathological processes.
properties
IUPAC Name |
N-cyclopropyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(16-14-7-8-14)13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6,14H,1-2,7-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYPXDVSISFQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.